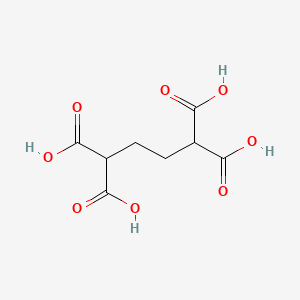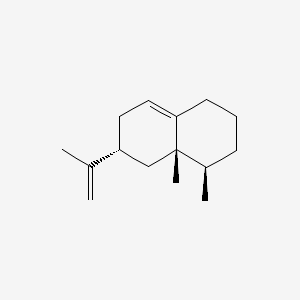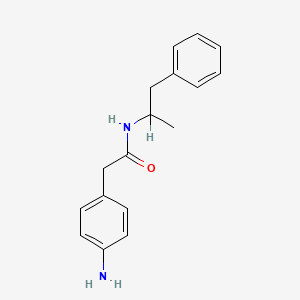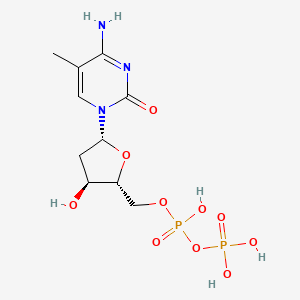
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyldeoxycytidine 5'-(trihydrogen diphosphate) is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-diphosphate. It is a conjugate acid of a 5-methyldeoxycytidine 5'-diphosphate(3-).
Wissenschaftliche Forschungsanwendungen
Biochemical Mechanisms in Human Cells
Research by Vilpo and Vilpo (1991) explores the biochemical mechanisms preventing the reutilization of DNA 5-methylcytosine in human cells. Their study demonstrates that stringent discrimination of 5-methyldeoxycytidine 5'-(trihydrogen diphosphate) by cellular monophosphokinases is a key mechanism to avoid its reutilization in DNA synthesis, which could have significant implications on cellular control and gene expression (Vilpo & Vilpo, 1991).
Quantitation in DNA
Wilson et al. (1986) developed a sensitive method for quantifying 5-methyldeoxycytidine in DNA. This method allows the precise determination of 5-methyldeoxycytidine content in various cell types, important for understanding genomic methylation patterns (Wilson et al., 1986).
Role in Ribonucleotide Reduction
Baker et al. (1991) found that certain diphosphates of 5-methyldeoxycytidine act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This discovery has implications for understanding the mechanisms of certain anticancer agents (Baker et al., 1991).
Enzymatic Synthesis and DNA Methylation
Wang, Huang, and Ehrlich (1982) developed an enzymatic method to synthesize 5-methyldeoxycytidine triphosphate, which plays a crucial role in the substitution of cytosine residues in DNA. This process is important for studying DNA methylation, a key mechanism in gene expression and regulation (Wang, Huang, & Ehrlich, 1982).
Inhibition of DNA Synthesis
Heinemann et al. (1990) explored the inhibitory effects of certain deoxycytidine analogs on DNA synthesis in cells, providing insights into mechanisms that could be exploited for therapeutic purposes in treating cancer (Heinemann et al., 1990).
Eigenschaften
Produktname |
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate) |
|---|---|
Molekularformel |
C10H17N3O10P2 |
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O10P2/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
SHFOWZBOBJJZAP-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



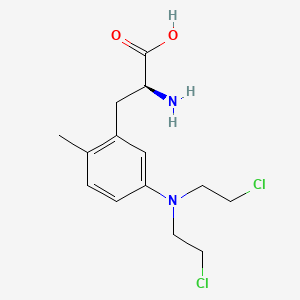
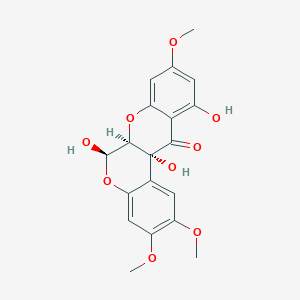
![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)
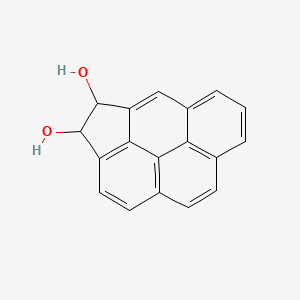
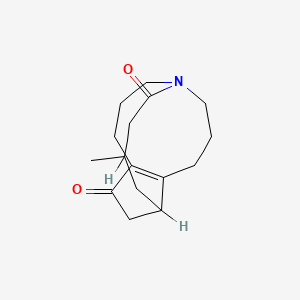

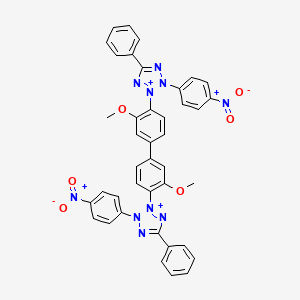
![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
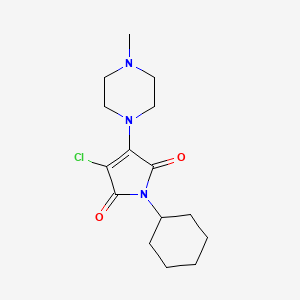
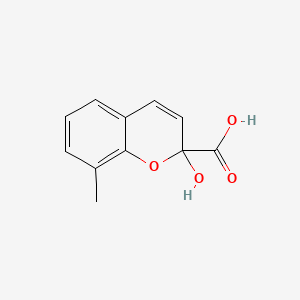
![1-[(3,4-Dimethoxyphenyl)-[1-(thiophen-2-ylmethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1197441.png)
